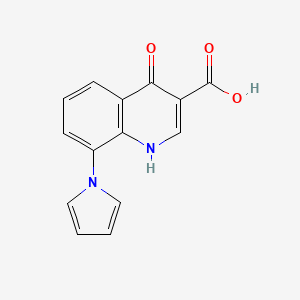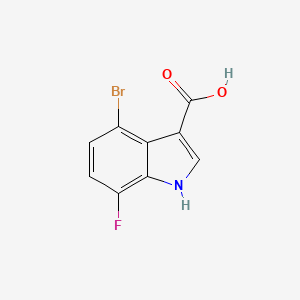
1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl group in this compound adds to its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and cyclohexanone.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where 4-nitroaniline reacts with cyclohexanone in the presence of a suitable catalyst to form the indazole ring.
Reduction: The nitro group in the resulting compound is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups using appropriate reagents and conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, nitric acid, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets. It has been shown to exhibit antimicrobial, antiviral, and anticancer activities.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Industrial Applications: The compound is used in the development of new materials and chemicals for industrial applications. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-indazole: This compound lacks the tetrahydro moiety and has different chemical and biological properties.
4-Nitrophenylhydrazine: This compound has a similar nitrophenyl group but lacks the indazole ring, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole: This compound has a pyrazole ring instead of an indazole ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N4O2 |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C13H14N4O2/c14-12-2-1-3-13-11(12)8-15-16(13)9-4-6-10(7-5-9)17(18)19/h4-8,12H,1-3,14H2 |
InChI-Schlüssel |
GPQQTFKUPYEGJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)

![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)





